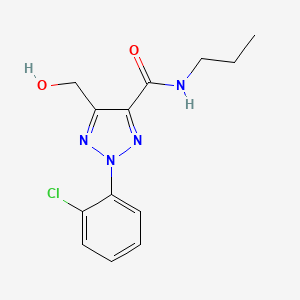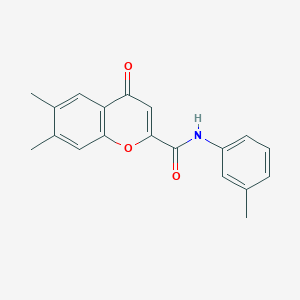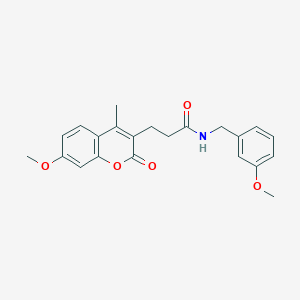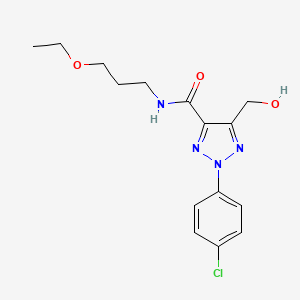
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 2-azido-1-(2-chlorophenyl)ethanone, and the alkyne is propargyl alcohol.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with propylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The compound can be reduced to modify the triazole ring or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: 2-(2-chlorophenyl)-5-(carboxylic acid)-N-propyl-2H-1,2,3-triazole-4-carboxamide.
Reduction: Various reduced forms of the triazole or phenyl ring.
Substitution: Derivatives with different substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new materials and catalysts.
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, triazole compounds are known for their antifungal properties. This compound could be explored for its potential to treat fungal infections or other diseases where triazole derivatives have shown efficacy.
Industry
In the industrial sector, triazole compounds are used in the production of agrochemicals, dyes, and polymers. This compound could be utilized in similar applications, contributing to the development of new industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the hydroxymethyl group may enhance its binding affinity to certain targets or modify its reactivity compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C13H15ClN4O2 |
|---|---|
Molekulargewicht |
294.74 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H15ClN4O2/c1-2-7-15-13(20)12-10(8-19)16-18(17-12)11-6-4-3-5-9(11)14/h3-6,19H,2,7-8H2,1H3,(H,15,20) |
InChI-Schlüssel |
OONUBBVCVYXOJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=NN(N=C1CO)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11389430.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11389431.png)
![6-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389434.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11389448.png)
![N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389450.png)
![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11389451.png)


![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11389471.png)
![N-(4-fluorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11389489.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11389492.png)
![1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea](/img/structure/B11389499.png)
![1-(4-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389504.png)

